molecular formula C19H19N B587001 Setiptiline-d3 CAS No. 1795024-97-3

Setiptiline-d3

Numéro de catalogue B587001
Numéro CAS: 1795024-97-3
Poids moléculaire: 264.386
Clé InChI: GVPIXRLYKVFFMK-FIBGUPNXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Setiptiline-d3 is the deuterium labeled Setiptiline . Setiptiline (Org-8282) is a serotonin receptor antagonist . It is a tetracyclic antidepressant (TeCA) which acts as a noradrenergic and specific serotonergic antidepressant (NaSSA) . Setiptiline acts as a norepinephrine reuptake inhibitor, α2-adrenergic receptor antagonist, and serotonin receptor antagonist, likely at the 5-HT2A, 5-HT2C, and/or 5-HT3 subtypes, as well as an H1 receptor inverse agonist/antihistamine .


Molecular Structure Analysis

The molecular formula of Setiptiline-d3 is C19H16D3N . The molecular weight is 264.38 . The SMILES representation is [2H]C([2H])([2H])N(C1)CCC2=C1C(C=CC=C3)=C3CC4=C2C=CC=C4 .


Physical And Chemical Properties Analysis

Setiptiline-d3 is a solid . It has a molecular weight of 264.38 and a molecular formula of C19H16D3N .

Applications De Recherche Scientifique

Depression Treatment

Setiptiline-d3, as a tetracyclic antidepressant, primarily functions by modulating neurotransmitters in the brain. It inhibits the reuptake of norepinephrine and blocks certain serotonin receptors, which can alleviate symptoms of depression . Its efficacy in treating depressive disorders has been the subject of pharmacological research, with studies focusing on its impact on mood regulation and cognitive function.

Neurological Disorders

Research has explored the role of Setiptiline-d3 in treating various neurological conditions. Its potential neuroprotective properties make it a candidate for managing diseases like Alzheimer’s and Parkinson’s. The drug’s influence on neurotransmitter systems could offer therapeutic benefits in neurodegenerative diseases by preserving neuronal function and reducing neuroinflammation .

Gastroenterology

Setiptiline-d3’s impact on the gastrointestinal system is another area of interest. Its modulation of serotonin receptors may influence gut motility and secretion, which could be beneficial in treating conditions like irritable bowel syndrome (IBS) and other functional gastrointestinal disorders .

Cardiology

In cardiology, the antidepressant effects of Setiptiline-d3 may indirectly benefit patients with heart diseases by improving their mental well-being, which is often compromised in chronic cardiovascular conditions. While not directly used in treating heart diseases, its role in managing depression in cardiac patients is considered valuable .

Endocrinology

Setiptiline-d3’s interaction with hormonal systems, particularly in the context of stress response and mood regulation, is of interest in endocrinology. Its effects on the hypothalamic-pituitary-adrenal (HPA) axis and subsequent cortisol release patterns are areas of ongoing research .

Immunology

The drug’s potential immunomodulatory effects are being studied, especially its impact on inflammatory processes. Setiptiline-d3 may influence cytokine production and immune cell activity, which could be relevant in autoimmune diseases and chronic inflammation .

Pharmacology

Setiptiline-d3’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion, are crucial for understanding its therapeutic window and safety profile. Research in this field aims to optimize dosing regimens and minimize adverse effects .

Oncology

While not a primary treatment for cancer, Setiptiline-d3’s effects on mood and quality of life in oncology patients are noteworthy. Its potential to alleviate depression associated with cancer diagnosis and treatment can significantly impact patient care and recovery .

Mécanisme D'action

Target of Action

Setiptiline-d3, also known as Setiptiline, primarily targets the α2 adrenergic receptor and serotonin receptors 3, 5 . The α2 adrenergic receptor is a type of adrenergic receptor, which plays a key role in regulating neurotransmitter release. Serotonin receptors are a group of G protein-coupled receptors and ligand-gated ion channels found in the central and peripheral nervous systems .

Mode of Action

Setiptiline-d3 acts as an antagonist at the α2 adrenergic receptor and at serotonin receptors 3, 5 . The antagonism of the α2 receptors likely relieves presynaptic inhibition of adrenergic neurotransmission, allowing for greater and longer sustained release of noradrenaline into the synapse . The antagonism of serotonin receptors may produce an upregulation of the receptors leading to an eventual increase in serotonergic signaling .

Biochemical Pathways

It is known that the drug’s antagonistic action on α2 adrenergic and serotonin receptors can influence thenoradrenergic and serotonergic neurotransmission pathways . This can lead to increased levels of noradrenaline and serotonin in the brain, which are associated with mood regulation .

Pharmacokinetics

Like many other antidepressants, it is likely to be well absorbed from the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in urine .

Result of Action

The primary result of Setiptiline-d3’s action is the reduction of symptoms of major depressive disorder . This is achieved through its antagonistic effects on α2 adrenergic and serotonin receptors, leading to increased levels of noradrenaline and serotonin in the brain .

Safety and Hazards

Setiptiline-d3 should be used for research purposes only . It is not intended for human or veterinary use . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures should be taken .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway of Setiptiline-d3 involves the introduction of three deuterium atoms at specific positions in the molecule. This can be achieved through a combination of chemical reactions that incorporate deuterium-labeled starting materials and reagents.", "Starting Materials": ["3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethylpropan-1-amine", "sodium borohydride-d4", "deuterium oxide", "sodium hydroxide", "acetic anhydride"], "Reaction": ["Step 1: Reduction of 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethylpropan-1-amine with sodium borohydride-d4 in deuterium oxide to yield 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethylpropan-1-amine-d4", "Step 2: Deuteration of 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethylpropan-1-amine-d4 with deuterium oxide and sodium hydroxide to introduce deuterium at the 2,3,4 positions of the cycloheptene ring to yield 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethylpropan-1-amine-d7", "Step 3: Acetylation of 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethylpropan-1-amine-d7 with acetic anhydride to yield Setiptiline-d3"] }

Numéro CAS

1795024-97-3

Nom du produit

Setiptiline-d3

Formule moléculaire

C19H19N

Poids moléculaire

264.386

InChI

InChI=1S/C19H19N/c1-20-11-10-18-16-8-4-2-6-14(16)12-15-7-3-5-9-17(15)19(18)13-20/h2-9H,10-13H2,1H3/i1D3

Clé InChI

GVPIXRLYKVFFMK-FIBGUPNXSA-N

SMILES

CN1CCC2=C(C1)C3=CC=CC=C3CC4=CC=CC=C24

Synonymes

2,3,4,9-Tetrahydro-2-(methyl-d3)-1H-dibenzo[3,4:6,7]cyclohepta[1,2-c]pyridine;  Org 8282-d3;  MO-8282-d3;  Teciptilline-d3; 

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.